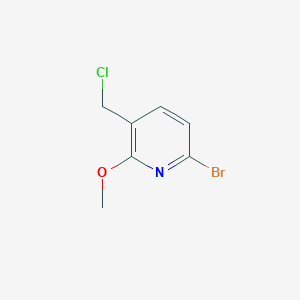![molecular formula C13H8ClIN2 B13664416 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664416.png)
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the nucleophilic aromatic substitution reaction. For example, starting with 2-aminopyridine, the compound can be synthesized through a multi-step process involving the formation of an intermediate, followed by halogenation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chlorophenyl)imidazo[1,2-a]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
6-Iodoimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, which can influence its chemical properties and applications.
Uniqueness
2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse applications. This dual halogenation can enhance its ability to participate in various chemical reactions and improve its efficacy in medicinal applications .
Eigenschaften
Molekularformel |
C13H8ClIN2 |
|---|---|
Molekulargewicht |
354.57 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClIN2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI-Schlüssel |
NPOLGMDNVXEOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


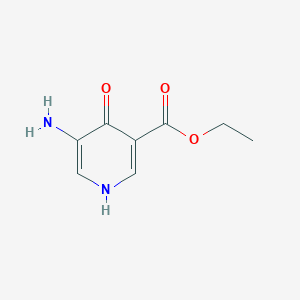


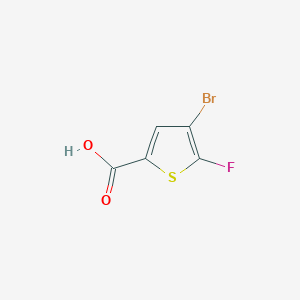
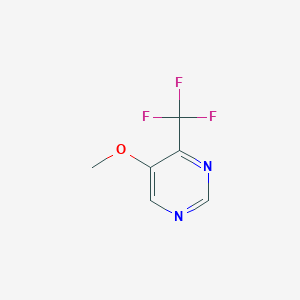
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)
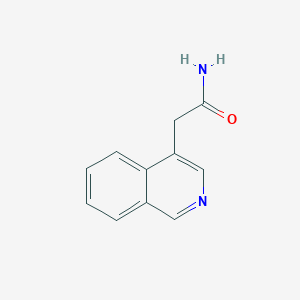

![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)

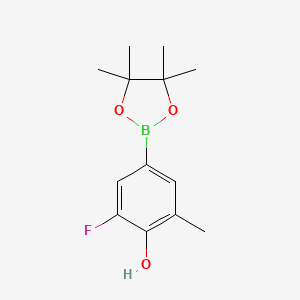
![2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664404.png)
